2-(4-bromophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
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Overview
Description
2-(4-BROMOPHENYL)-4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, including the formation of the oxadiazole ring and the phthalazinone core. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Phthalazinone Core: This step may involve the condensation of phthalic anhydride with hydrazine derivatives, followed by cyclization.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl and bromophenyl groups.
Reduction: Reduction reactions may target the oxadiazole ring or the phthalazinone core.
Substitution: Substitution reactions can occur at the bromophenyl group, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, phthalazinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
The compound may have potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and phthalazinone moieties may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Oxadiazole Derivatives: Compounds with the oxadiazole ring but different attached groups.
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H17BrN4O3 |
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Molecular Weight |
489.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
InChI |
InChI=1S/C24H17BrN4O3/c1-2-31-18-13-7-15(8-14-18)22-26-23(32-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)17-11-9-16(25)10-12-17/h3-14H,2H2,1H3 |
InChI Key |
PLGVKJGGFQHTKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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